CY5-SE triethylamine salt

Description

Chemical Structure and Properties

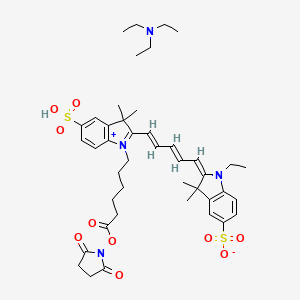

The compound, commonly referred to as CY5-SE triethylamine salt, is a sulfonated cyanine dye derivative with a reactive N-hydroxysuccinimide (NHS) ester group. Its molecular formula is C₃₇H₄₃N₃O₁₀S₂·C₆H₁₅N, and it has a molecular weight of 855.1 g/mol . Key structural features include:

- Cyanine backbone: A conjugated penta-1,3-dien-1-yl bridge between two indolium rings, which confers strong near-infrared (NIR) fluorescence.

- Sulfonate groups: Enhances water solubility, making it suitable for biological applications.

- NHS ester moiety: Facilitates covalent conjugation to primary amines in proteins, antibodies, or other biomolecules .

Applications

Primarily used as a fluorescent labeling reagent in bioimaging, flow cytometry, and molecular biology due to its NIR emission (~670 nm) and high photostability. The triethylamine counterion improves solubility in organic solvents during synthesis and storage .

Properties

IUPAC Name |

N,N-diethylethanamine;(2E)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N3O10S2.C6H15N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUMHFCOWWJPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Triethylamine 2-(5-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, also known as CY5-SE triethylamine salt, is a reactive dye that primarily targets amino-groups in peptides, proteins, and oligonucleotides. These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and gene expression.

Mode of Action

This compound interacts with its targets by labeling the amino-groups in peptides, proteins, and oligonucleotides. This interaction results in the formation of a covalent bond between the dye and the target molecule, thereby enabling the visualization of the target under specific light conditions due to the dye’s excitation/emission maxima of 646/662 nm.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins, peptides, or oligonucleotides it labels. It is commonly used in the characterization of various biological environments, such as hematopoietic tumor microenvironments.

Pharmacokinetics

Its bioavailability is likely influenced by its hydrophilic nature and its ability to form covalent bonds with target molecules.

Result of Action

The primary result of this compound’s action is the labeling of target molecules, which allows for their visualization under specific light conditions. This can provide valuable insights into the distribution and behavior of these molecules in various biological contexts.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the labeling process. Additionally, factors such as temperature and light exposure can affect the stability of the dye and its ability to fluoresce.

Biological Activity

Triethylamine 2-(5-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate is a complex organic compound with potential applications in medicinal chemistry and materials science. Its structure includes several functional groups, such as sulfonates and indole derivatives, which contribute to its biological activity.

Chemical Structure and Properties

The compound is characterized by a quaternary ammonium salt structure due to the presence of a triethylamine moiety. This basicity can enhance its reactivity in biological systems. The intricate architecture suggests potential interactions with various biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C₃₁H₄₄N₂O₇S₂ |

| Molecular Weight | 588.83 g/mol |

| CAS Number | 1497420-70-8 |

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents |

The biological mechanisms of action for triethylamine derivatives often involve interactions with cellular components such as proteins and nucleic acids. The presence of sulfonate groups may enhance solubility and facilitate cellular uptake, while the indole moiety may interact with various receptors or enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to triethylamine derivatives exhibit significant anticancer properties. For instance, indole-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study on indole derivatives highlighted their ability to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells. The specific compound under review may share this mechanism due to its structural similarities.

Antioxidant Properties

The compound's potential antioxidant activity can be attributed to the presence of the indole ring, which has been associated with radical scavenging activities. In vitro assays have demonstrated that indole derivatives can reduce oxidative stress markers in human cells.

Study 1: Anticancer Efficacy

In a recent study published in Nature Communications, researchers evaluated the anticancer effects of a related indole derivative on human colon cancer cell lines. The compound was found to induce significant apoptosis at micromolar concentrations, demonstrating its potential as a therapeutic agent against colorectal cancer .

Study 2: Antioxidant Activity

Another study assessed the antioxidant capabilities of various indole derivatives using the DPPH radical scavenging method. The results indicated that compounds with similar structures to triethylamine 2-(5-(1-(6-(...)) exhibited high radical scavenging activity, suggesting that this compound may also possess significant antioxidant properties .

Comparison with Similar Compounds

Structural Analogs in the Cyanine Dye Family

Key Findings :

Comparison with Other NHS Ester Derivatives

Key Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.